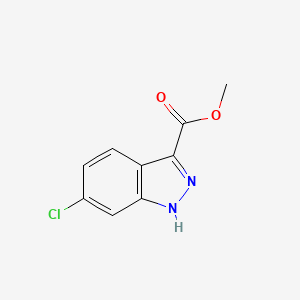

Methyl 6-chloro-1H-indazole-3-carboxylate

Description

BenchChem offers high-quality Methyl 6-chloro-1H-indazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-chloro-1H-indazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-chloro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYJEMREXVWPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635047 | |

| Record name | Methyl 6-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717134-47-9 | |

| Record name | Methyl 6-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of Methyl 6-chloro-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-1H-indazole-3-carboxylate is a heterocyclic organic compound belonging to the indazole class. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential applications in oncology and infectious diseases.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of Methyl 6-chloro-1H-indazole-3-carboxylate, aimed at supporting research and development in the pharmaceutical and chemical sciences.

Physicochemical Characteristics

The fundamental physicochemical properties of Methyl 6-chloro-1H-indazole-3-carboxylate are summarized below. These properties are crucial for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Source/Comment |

| IUPAC Name | Methyl 6-chloro-1H-indazole-3-carboxylate | --- |

| CAS Number | 717134-47-9 | [Sigma-Aldrich] |

| Molecular Formula | C₉H₇ClN₂O₂ | [Sigma-Aldrich] |

| Molecular Weight | 210.62 g/mol | Calculated from formula |

| Appearance | White to off-white or light yellow crystalline powder | General observation for similar compounds[4] |

| Melting Point | Not explicitly reported. The related Methyl 6-bromo-1H-indazole-3-carboxylate has a melting point of 103-106 °C. | Based on analogous compounds[5] |

| Boiling Point | Not reported | --- |

| Solubility | Expected to be soluble in common organic solvents like methanol, chloroform, and DMSO.[6] | Based on the parent compound, Methyl 1H-indazole-3-carboxylate |

Spectroscopic Data

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indazole ring and the methyl ester group. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the carboxylate group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | ~13-14 | br s | --- |

| H4 | ~8.1 | d | ~8.5 |

| H5 | ~7.3 | dd | ~8.5, ~1.5 |

| H7 | ~7.7 | d | ~1.5 |

| OCH₃ | ~4.0 | s | --- |

Note: Predicted values are based on general principles of NMR spectroscopy and data from analogous compounds. The actual spectrum should be experimentally determined for confirmation.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~162 |

| C3 | ~136 |

| C3a | ~141 |

| C4 | ~123 |

| C5 | ~125 |

| C6 | ~134 |

| C7 | ~110 |

| C7a | ~123 |

| OCH₃ | ~52 |

Note: Predicted values are based on data from analogous compounds and may vary.[2]

Predicted IR Spectral Data

The infrared spectrum is useful for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3300 | N-H Stretch | Medium |

| ~3000 | Aromatic C-H Stretch | Medium |

| ~1720 | C=O Stretch (Ester) | Strong |

| ~1620, ~1480 | C=C Stretch (Aromatic) | Medium-Strong |

| ~1250 | C-O Stretch (Ester) | Strong |

| ~800 | C-Cl Stretch | Medium |

Note: Predicted values based on typical functional group frequencies and data from analogous compounds.[2]

Predicted Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Predicted Fragment |

| 210/212 | [M]⁺ (Molecular ion, chlorine isotope pattern) |

| 179/181 | [M - OCH₃]⁺ |

| 151/153 | [M - COOCH₃]⁺ |

Note: The presence of chlorine will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Experimental Protocols

Synthesis of Methyl 6-chloro-1H-indazole-3-carboxylate

A common and effective method for the synthesis of indazole-3-carboxylates is through the esterification of the corresponding carboxylic acid. The following is a representative protocol based on established methods for similar compounds.[4][7]

Step 1: Synthesis of 6-chloro-1H-indazole-3-carboxylic acid

This precursor can be synthesized from commercially available starting materials, such as through the cyclization of a substituted phenylhydrazine derivative.

Step 2: Esterification of 6-chloro-1H-indazole-3-carboxylic acid

Materials:

-

6-chloro-1H-indazole-3-carboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, suspend 6-chloro-1H-indazole-3-carboxylic acid in an excess of anhydrous methanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (or a catalytic amount of concentrated sulfuric acid) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude Methyl 6-chloro-1H-indazole-3-carboxylate can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Chemical shifts would be reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., TMS).[8]

Infrared (IR) Spectroscopy:

-

The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

The spectral data would be reported in wavenumbers (cm⁻¹).[8]

Mass Spectrometry (MS):

-

High-resolution mass spectra (HRMS) would be obtained on a mass spectrometer, for instance, using an electrospray ionization (ESI) source in positive ion mode.

-

This technique is crucial for confirming the molecular formula of the compound.[9]

Biological Activity and Potential Signaling Pathways

While specific biological studies on Methyl 6-chloro-1H-indazole-3-carboxylate are limited in publicly available literature, the broader class of indazole derivatives is well-known for its potent and diverse biological activities. Many indazole-containing compounds have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[1][2]

Kinase Inhibition: Indazole derivatives often act as ATP-competitive inhibitors of protein kinases.[1] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby inhibiting the downstream signaling cascade. This mechanism is a cornerstone of many targeted cancer therapies. Kinases that have been reported as targets for indazole derivatives include, but are not limited to, VEGFR, EGFR, and Aurora kinases.[2]

The diagram below illustrates a generalized kinase inhibition pathway that may be relevant for indazole derivatives like Methyl 6-chloro-1H-indazole-3-carboxylate.

Conclusion

Methyl 6-chloro-1H-indazole-3-carboxylate is a compound of significant interest for researchers in drug discovery and organic synthesis. This guide provides a foundational understanding of its physicochemical properties, a representative synthesis protocol, and an overview of its potential biological activities based on the well-established pharmacology of the indazole scaffold. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential.

References

- 1. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-methyl-1H-indazole-3-carboxylic acid | 858227-12-0 | Benchchem [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Methyl 6-chloro-1H-indazole-3-carboxylate CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 6-chloro-1H-indazole-3-carboxylate, including its chemical identity, structure, synthesis, and known biological relevance. This document is intended to serve as a comprehensive resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Structure

Methyl 6-chloro-1H-indazole-3-carboxylate is a heterocyclic organic compound belonging to the indazole class. The presence of the chlorine atom at the 6-position and the methyl carboxylate group at the 3-position of the indazole ring are key structural features.

CAS Number: 717134-47-9[1]

Chemical Structure:

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O₂ | PubChem |

| Molecular Weight | 210.62 g/mol | PubChem |

| Appearance | White solid (for related compounds) | [2] |

| Melting Point | 156–158 °C (for a related derivative) | [2] |

Synthesis and Experimental Protocols

The synthesis of Methyl 6-chloro-1H-indazole-3-carboxylate can be achieved through various synthetic routes. Below is a representative experimental protocol adapted from the synthesis of a structurally related compound, Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate.[2]

General Workflow for the Synthesis of Substituted Indazoles

Caption: A generalized workflow for the synthesis of Methyl 6-chloro-1H-indazole-3-carboxylate.

Detailed Experimental Protocol (Adapted)

A detailed experimental protocol for a related compound involves the silver(I)-mediated intramolecular oxidative C-H bond amination.[2]

Materials:

-

Substituted N-aryl-N-arylsulfonyl-2-azidobenzamide

-

Silver(I) oxide (Ag₂O)

-

Methanol

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

A solution of the substituted N-aryl-N-arylsulfonyl-2-azidobenzamide in a suitable solvent (e.g., methanol/DCM) is prepared.

-

Silver(I) oxide is added to the solution.

-

The reaction mixture is stirred at room temperature for a specified period.

-

Upon completion, the reaction mixture is filtered and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired methyl 6-chloro-1H-indazole-3-carboxylate derivative.

Characterization Data for a Related Compound (Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate): [2]

| Data Type | Results |

| Appearance | White solid |

| Melting Point | 156–158 °C |

| ¹H NMR (CDCl₃) | δ 8.23 (d, J = 8.7 Hz, 1H), 7.61–7.57 (m, 3H), 7.33 (dd, J = 8.7, 1.7 Hz, 1H), 7.07 (d, J = 8.9 Hz, 2H), 4.06 (s, 3H), 3.90 (s, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 162.7, 159.6, 140.9, 136.4, 134.1, 131.7, 125.6, 124.7, 123.3, 122.7, 114.8, 110.6, 55.7, 52.3 |

| IR (cm⁻¹) | 3014, 2988, 2954, 2836, 1734, 1706, 1609, 1517, 1484, 1431, 1395, 1306, 1256, 1195, 1178, 1126, 1056, 1022, 975, 938, 824, 809, 799, 789, 735 |

| HRMS (EI) | calcd. for C₁₆H₁₃ClN₂O₃ [M]⁺ 316.0615, found 316.0613 |

Biological Activity and Potential Applications

While specific biological activity data for Methyl 6-chloro-1H-indazole-3-carboxylate is not extensively documented in publicly available literature, the broader class of chloroindazole derivatives has garnered significant interest in drug discovery.

Notably, chloroindazole-based compounds have been investigated as selective estrogen receptor β (ERβ) ligands. These ligands have shown promise in preclinical models for conditions such as multiple sclerosis, where they may promote remyelination and exert neuroprotective and immunomodulatory effects.

Potential Therapeutic Areas for Chloroindazole Derivatives:

-

Neurodegenerative Diseases: Research suggests a role in promoting remyelination and neuroprotection.

-

Inflammatory Disorders: Potential for immunomodulatory effects.

-

Oncology: Some indazole derivatives have been explored for their anticancer properties.

Generalized Estrogen Receptor β (ERβ) Signaling Pathway

Caption: A simplified diagram of a potential signaling pathway for chloroindazole-based ERβ ligands.

Conclusion

Methyl 6-chloro-1H-indazole-3-carboxylate is a valuable chemical entity with potential applications in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical methodologies. While further research is needed to fully elucidate its specific biological functions, the known activities of related chloroindazole compounds suggest that it may be a promising scaffold for the development of novel therapeutics, particularly in the areas of neurodegenerative and inflammatory diseases. This guide provides a foundational resource for researchers and developers interested in exploring the potential of this compound.

References

An In-depth Technical Guide to Determining the Solubility Profile of Methyl 6-chloro-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to establish the solubility profile of Methyl 6-chloro-1H-indazole-3-carboxylate in common laboratory solvents. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document focuses on the experimental protocols necessary for its determination. Adherence to these standardized methods will ensure the generation of accurate and reproducible solubility data, which is critical for applications in drug discovery and development, including formulation, assay development, and pharmacokinetic studies.

Introduction to the Importance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like Methyl 6-chloro-1H-indazole-3-carboxylate is a critical physicochemical property that influences its behavior in both in vitro and in vivo systems. Poor solubility can lead to challenges in formulation, unreliable results in biological assays, and low bioavailability. Therefore, a thorough understanding of a compound's solubility in a range of relevant solvents is a fundamental requirement in the drug development process.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for Methyl 6-chloro-1H-indazole-3-carboxylate in common laboratory solvents has not been extensively reported in publicly accessible databases. Researchers are therefore encouraged to determine this data experimentally. The following table is provided as a template for collating the results from such studies.

Table 1: Experimental Solubility of Methyl 6-chloro-1H-indazole-3-carboxylate at 25°C

| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Solubility (µM) | Method of Analysis |

| Water | 80.1 | HPLC-UV / LC-MS | ||

| Phosphate-Buffered Saline (PBS) pH 7.4 | ~80 | HPLC-UV / LC-MS | ||

| Methanol (MeOH) | 32.7 | HPLC-UV / LC-MS | ||

| Ethanol (EtOH) | 24.5 | HPLC-UV / LC-MS | ||

| Isopropanol (IPA) | 19.9 | HPLC-UV / LC-MS | ||

| Acetonitrile (ACN) | 37.5 | HPLC-UV / LC-MS | ||

| Acetone | 20.7 | HPLC-UV / LC-MS | ||

| Dichloromethane (DCM) | 8.93 | HPLC-UV / LC-MS | ||

| Chloroform | 4.81 | HPLC-UV / LC-MS | ||

| Ethyl Acetate (EtOAc) | 6.02 | HPLC-UV / LC-MS | ||

| Tetrahydrofuran (THF) | 7.58 | HPLC-UV / LC-MS | ||

| Dimethyl Sulfoxide (DMSO) | 46.7 | HPLC-UV / LC-MS | ||

| Dimethylformamide (DMF) | 36.7 | HPLC-UV / LC-MS |

Experimental Protocols for Solubility Determination

The determination of the thermodynamic equilibrium solubility is crucial for understanding the maximum amount of a compound that can be dissolved in a solvent. The shake-flask method is the gold standard for this measurement.

This protocol details the steps to measure the equilibrium solubility of a solid compound.

Materials:

-

Methyl 6-chloro-1H-indazole-3-carboxylate (solid)

-

Selected solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Methyl 6-chloro-1H-indazole-3-carboxylate to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The time to reach equilibrium may need to be determined experimentally.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, two common methods can be used:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter (e.g., 0.22 µm) into a clean vial. Ensure the filter material is compatible with the solvent used.

-

-

-

Quantification of Dissolved Compound:

-

Prepare a series of standard solutions of Methyl 6-chloro-1H-indazole-3-carboxylate of known concentrations in the respective solvent.

-

Analyze the saturated filtrate and the standard solutions using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of the compound in the saturated filtrate by interpolating its analytical response on the calibration curve.

-

For higher throughput screening, kinetic solubility can be assessed. This method typically involves adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the concentration before significant precipitation occurs.

Procedure Outline:

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Add a small volume of the DMSO stock to the aqueous buffer of interest (e.g., PBS).

-

Shake the mixture for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Separate any precipitate by filtration or centrifugation.

-

Quantify the concentration of the dissolved compound in the supernatant, typically by UV-Vis spectroscopy or LC-MS.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the thermodynamic solubility determination using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Chlorinated Indazole Carboxylates: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of chlorine atoms and carboxylate functionalities to this scaffold gives rise to chlorinated indazole carboxylates, a class of molecules with significant and diverse pharmacological potential. This technical guide provides an in-depth overview of the biological activities of these compounds, focusing on their anticancer and immunomodulatory properties. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development in this area.

I. Anticancer Activity: Targeting Kinases and Inducing Apoptosis

Chlorinated indazole carboxylates have emerged as potent anticancer agents, primarily through their action as kinase inhibitors. Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, making them attractive therapeutic targets.

A significant body of research has focused on the development of indazole derivatives as inhibitors of various protein kinases, including vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and polo-like kinase 4 (PLK4).[1][2][3][4] For instance, several indazole derivatives have demonstrated potent inhibitory activity against cancer cell lines, with IC50 values in the sub-micromolar to micromolar range.[2][5]

One notable compound, 2f , a pyridyl-substituted indazole derivative, exhibited potent growth inhibitory activity against several cancer cell lines, including 4T1 breast cancer, HepG2 liver cancer, and MCF-7 breast cancer cells, with IC50 values of 0.23 µM, 0.80 µM, and 0.34 µM, respectively.[2] The anticancer effect of compound 2f was attributed to its ability to induce apoptosis, as evidenced by the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2.[2][5] Furthermore, it was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in 4T1 cells.[5]

The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the indazole ring and the carboxylate group significantly influence the anticancer potency.[1][2] For example, the presence of a 2,6-dichloro-3,5-dimethoxyphenyl group at the 6-position of the indazole ring was found to be crucial for potent FGFR1 inhibitory activity.[3]

Quantitative Data: Anticancer Activity of Chlorinated Indazole Carboxylates and Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference |

| 2f | 4T1 (Breast Cancer) | 0.23 | [2] |

| 2f | HepG2 (Liver Cancer) | 0.80 | [2] |

| 2f | MCF-7 (Breast Cancer) | 0.34 | [2] |

| 2o | 4T1 (Breast Cancer) | 2.10 ± 0.36 | [2] |

| 2o | A549 (Lung Cancer) | 0.59 ± 0.08 | [2] |

| 2o | HepG2 (Liver Cancer) | 5.16 ± 0.67 | [2] |

| 2o | MCF-7 (Breast Cancer) | 0.79 ± 0.14 | [2] |

| 2o | PC-3 (Prostate Cancer) | 3.31 ± 0.66 | [2] |

| 2p | 4T1 (Breast Cancer) | 3.22 ± 0.61 | [2] |

| 2p | A549 (Lung Cancer) | 1.15 ± 0.46 | [2] |

| 2p | HepG2 (Liver Cancer) | 8.77 ± 1.41 | [2] |

| 2p | MCF-7 (Breast Cancer) | 1.69 ± 0.48 | [2] |

| 2p | PC-3 (Prostate Cancer) | 4.88 ± 0.63 | [2] |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [6][7] |

| 5k | Hep-G2 (Liver Cancer) | 3.32 | [7] |

| 102 | FGFR1 (enzymatic assay) | 0.0302 ± 0.0019 | [3] |

| C05 | PLK4 (enzymatic assay) | < 0.0001 | [4] |

| C05 | IMR-32 (Neuroblastoma) | 0.948 | [4] |

| C05 | MCF-7 (Breast Cancer) | 0.979 | [4] |

| C05 | H460 (Non-small cell lung cancer) | 1.679 | [4] |

II. Immunomodulatory Activity: Targeting CRAC Channels

Beyond their anticancer effects, chlorinated indazole carboxylates have demonstrated significant immunomodulatory activity by acting as blockers of Calcium-Release Activated Calcium (CRAC) channels.[8][9] CRAC channels play a critical role in the activation of mast cells, which are key players in allergic and inflammatory responses.[8]

A series of 1-(2,4-dichlorobenzyl)-indazole-3-carboxamides have been identified as potent CRAC channel blockers.[8] Structure-activity relationship studies revealed that the regiochemistry of the amide linker is crucial for activity. Specifically, the -CO-NH-Ar amide linker at the 3-position of the indazole ring is required for potent inhibition of calcium influx.[8]

Compound 12d from this series was found to be a potent inhibitor of calcium influx and mast cell stabilization with a sub-micromolar IC50 value.[8][9] This compound also effectively inhibited the release of pro-inflammatory mediators such as β-hexosaminidase and tumor necrosis factor α (TNFα) from activated mast cells.[8]

Quantitative Data: CRAC Channel Inhibitory Activity

| Compound | Assay | IC50 (µM) | Reference |

| 12d | Calcium Influx | < 1 | [8][9] |

| 12d | TNFα Production | 0.28 | [8] |

| 12a | TNFα Production | < 1 | [8] |

| 12b | TNFα Production | < 1 | [8] |

| 12e | TNFα Production | < 1 | [8] |

| 15b | Calcium Influx | 0.65 | [8] |

III. Experimental Protocols

A. Synthesis of Indazole-3-Carboxamides (CRAC Channel Blockers)

This protocol describes a general three-step synthesis for 1-substituted indazole-3-carboxamides.[8]

Step 1: N-Alkylation of Indazole-3-carboxylic acid

-

To a solution of indazole-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired alkylating agent (e.g., 2,4-dichlorobenzyl chloride, 1.1 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 1-substituted indazole-3-carboxylic acid.

Step 2: Acyl Chloride Formation

-

To a solution of the 1-substituted indazole-3-carboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of DMF.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride, which is used in the next step without further purification.

Step 3: Amidation

-

Dissolve the crude acyl chloride in DCM.

-

Add a solution of the desired aryl amine (ArNH2, 1.2 eq) and a base (e.g., triethylamine, 2.0 eq) in DCM.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or HPLC to afford the desired indazole-3-carboxamide.

B. In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.[2][7]

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

C. Calcium Influx Assay

This protocol is used to measure the inhibition of CRAC channels.[8]

-

Load RBL-2H3 mast cells with a calcium indicator dye (e.g., Fluo-4 AM).

-

Wash the cells to remove excess dye.

-

Add the test compounds at various concentrations.

-

Stimulate the cells with thapsigargin (Tg) to deplete intracellular calcium stores and activate CRAC channels.

-

Add extracellular calcium to initiate calcium influx.

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Calculate the inhibition of calcium influx by comparing the fluorescence signal in the presence and absence of the test compounds.

IV. Visualizations

Signaling Pathway: CRAC Channel Activation and Inhibition

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]

- 8. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Quest for Indazole-3-Carboxylates: A Technical Guide to Their Synthesis and History

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and synthetic evolution of indazole-3-carboxylates has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the core synthetic methodologies, from foundational 19th-century discoveries to contemporary catalytic systems, and includes a detailed look at the biological significance of these compounds, exemplified by their role as PARP-1 inhibitors.

From Serendipity to Strategy: A Historical Overview

The story of indazole synthesis begins in the late 19th century with the pioneering work of Emil Fischer. While his initial foray in 1883 led to the synthesis of an indazolone from the cyclization of o-hydrazino-benzoic acid, this laid the groundwork for future explorations into this heterocyclic system.[1][2] A significant early milestone in the direct synthesis of the indazole-3-carboxylate core was the Jacobson modification of the Fischer synthesis. This method, starting from o-toluidine derivatives, provided a more direct route to the indazole ring system.[3]

One of the most notable early and practical methods for producing 1H-indazole-3-carboxylic acid involves the ring-opening of isatin. This process, proceeding through hydrolysis, diazotization of the resulting aminophenylglyoxylic acid, and subsequent reductive cyclization, became a cornerstone for accessing this important scaffold.[4][5]

Over the decades, the synthetic repertoire for indazole-3-carboxylates has expanded considerably, with the development of several named reactions that offer improved yields, milder conditions, and broader substrate scope.

Key Synthetic Methodologies: A Comparative Analysis

This guide provides a detailed examination of the principal methods for synthesizing indazole-3-carboxylates, complete with experimental protocols and quantitative data to facilitate comparison.

Classical Syntheses

| Method | Starting Material(s) | Key Steps | Typical Yield (%) | Ref. |

| From Isatin | Isatin | 1. Alkaline Hydrolysis2. Diazotization3. Reductive Cyclization | 65-75 | [4] |

| Jacobson Synthesis | Substituted o-toluidine | 1. Acetylation2. Nitrosation3. Cyclization | 36-47 | [1] |

Modern Synthetic Routes

| Method | Starting Material(s) | Key Steps | Typical Yield (%) | Ref. |

| Japp-Klingemann Reaction | β-keto-ester, Aryl diazonium salt | 1. Coupling2. Hydrolysis3. Cyclization (Fischer) | 70-85 | [6][7] |

| Cadogan Cyclization | o-nitro-cinnamic acid ester | Reductive cyclization with phosphites | 60-80 | [8] |

| Davis-Beirut Reaction | o-nitrobenzaldehyde, Amine | 1. Condensation2. Cyclization | 41-65 | [9][10][11] |

| [3+2] Cycloaddition | Benzyne, Diazo compound | Cycloaddition | 82 | [12] |

Experimental Protocols: A Practical Guide

This whitepaper includes detailed, step-by-step experimental protocols for the key synthetic methods discussed, providing researchers with a practical resource for laboratory implementation.

Synthesis of 1H-Indazole-3-Carboxylic Acid from Isatin

-

Hydrolysis of Isatin: A mixture of isatin (1 equivalent) and aqueous sodium hydroxide (2 equivalents) is heated to reflux for 1 hour. The solution is then cooled, and the pH is adjusted to 2-3 with concentrated hydrochloric acid to precipitate 2-aminophenylglyoxylic acid.

-

Diazotization and Cyclization: The isolated 2-aminophenylglyoxylic acid is suspended in water and cooled to 0-5 °C. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a pre-heated (70-80 °C) solution of sodium sulfite (2.5 equivalents) in water. The reaction mixture is stirred at this temperature for 2 hours, then cooled and acidified with hydrochloric acid to precipitate 1H-indazole-3-carboxylic acid. The product is collected by filtration, washed with cold water, and dried. A typical yield for this process is around 72%.[4]

Modern Synthesis via [3+2] Cycloaddition

A solution of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.5 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.8 equiv) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. After workup and purification by column chromatography, ethyl 1H-indazole-3-carboxylate is obtained in approximately 82% yield.[12]

Biological Significance: Indazole-3-Carboxamides as PARP-1 Inhibitors

Indazole-3-carboxylate derivatives have emerged as a critical pharmacophore in modern drug discovery, most notably as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the base excision repair (BER) pathway, a crucial mechanism for repairing single-strand DNA breaks.

Inhibition of PARP-1 in cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, leads to a synthetic lethality, making PARP-1 an attractive target for cancer therapy.

The diagram above illustrates the central role of PARP-1 in detecting single-strand DNA breaks and initiating the repair cascade through the recruitment of the XRCC1 scaffold protein and its associated repair factors.[13][14][15] Indazole-3-carboxamide-based PARP inhibitors block the catalytic activity of PARP-1, leading to an accumulation of DNA damage and subsequent cell death, particularly in cancer cells with compromised DNA repair mechanisms.

Conclusion

The synthesis of indazole-3-carboxylates has evolved from challenging classical methods to a diverse array of efficient and versatile modern techniques. This journey reflects the broader advancements in synthetic organic chemistry and has been fueled by the increasing recognition of the indazole-3-carboxylate scaffold as a privileged structure in medicinal chemistry. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers working to unlock the full potential of this remarkable heterocyclic system.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Japp klingemann reaction | PPTX [slideshare.net]

- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 6-chloro-1H-indazole-3-carboxylate and the Significance of its Core Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-chloro-1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of Methyl 6-chloro-1H-indazole-3-carboxylate, a key building block possessing this critical core. The document details its synthesis, physicochemical properties, and explores the profound significance of the 6-chloro-1H-indazole scaffold in the context of drug discovery, with a particular focus on its role in the development of p21-activated kinase 1 (PAK1) inhibitors. Detailed experimental protocols for synthesis and relevant biological assays are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.

Introduction

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of bioactive molecules.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Within this class of compounds, the 6-chloro-1H-indazole scaffold has emerged as a particularly valuable pharmacophore in the development of targeted therapies, most notably in the realm of protein kinase inhibitors.[3][4] The presence of a chlorine atom at the 6-position can significantly influence the compound's electronic properties and its ability to interact with biological targets, often leading to enhanced potency and selectivity.[3]

This guide focuses on Methyl 6-chloro-1H-indazole-3-carboxylate, a versatile intermediate that provides a gateway to a diverse array of more complex molecules. We will delve into its synthesis, chemical characteristics, and, most importantly, the strategic importance of its core scaffold in the design of next-generation therapeutics.

Physicochemical Properties of Indazole Carboxylates

For comparative purposes, the physicochemical properties of the parent compound, Methyl 1H-indazole-3-carboxylate, and the related 5-chloro isomer are presented below.

| Property | Methyl 1H-indazole-3-carboxylate | Methyl 5-chloro-1H-indazole-3-carboxylate |

| Molecular Formula | C₉H₈N₂O₂ | C₉H₇ClN₂O₂ |

| Molecular Weight | 176.17 g/mol | 210.62 g/mol |

| CAS Number | 43120-28-1 | 1079-46-5 |

Synthesis of Methyl 6-chloro-1H-indazole-3-carboxylate

Synthesis of 6-chloro-1H-indazole-3-carboxylic acid

The initial step involves the formation of the indazole ring from a suitable precursor, such as 4-chloro-2-methylaniline, through a diazotization and cyclization reaction.[7]

Experimental Protocol:

-

Diazotization: To a cooled (0-5 °C) solution of 4-chloro-2-methylaniline in a suitable acidic medium (e.g., hydrochloric acid), a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for a designated period to ensure complete formation of the diazonium salt.

-

Cyclization: The resulting diazonium salt solution is then subjected to conditions that promote intramolecular cyclization to form the 6-chloro-1H-indazole ring. This may involve adjusting the pH and temperature of the reaction mixture.

-

Carboxylation: The 3-position of the indazole ring can be carboxylated using a strong base like n-butyllithium followed by quenching with carbon dioxide (dry ice).[5]

-

Work-up and Isolation: The reaction mixture is acidified to precipitate the 6-chloro-1H-indazole-3-carboxylic acid. The solid product is collected by filtration, washed with water, and dried.

Esterification to Methyl 6-chloro-1H-indazole-3-carboxylate

The final step is the esterification of the carboxylic acid to the corresponding methyl ester. The Fischer-Speier esterification is a classic and effective method for this transformation.[2]

Experimental Protocol:

-

Reaction Setup: 6-chloro-1H-indazole-3-carboxylic acid is dissolved in an excess of methanol, which serves as both the solvent and the reactant.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.[6]

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.

-

Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification: The crude Methyl 6-chloro-1H-indazole-3-carboxylate can be purified by recrystallization or column chromatography to obtain the final product of high purity.

The 6-chloro-1H-indazole Scaffold in Kinase Inhibition

The 6-chloro-1H-indazole moiety is a prominent feature in a number of potent and selective protein kinase inhibitors.[3][4] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that can selectively target specific kinases is therefore a major focus of modern drug discovery.

Significance of the 6-chloro Substitution

The chlorine atom at the 6-position of the indazole ring contributes significantly to the inhibitory activity of these molecules through several mechanisms:

-

Electronic Effects: The electron-withdrawing nature of the chlorine atom can modulate the pKa of the indazole nitrogen atoms, influencing hydrogen bonding interactions with the kinase active site.

-

Hydrophobic Interactions: The chloro group can engage in favorable hydrophobic interactions with nonpolar residues in the ATP-binding pocket of the kinase, thereby enhancing binding affinity.

-

Structural Rigidity: The substitution pattern can influence the overall conformation of the molecule, pre-organizing it for optimal binding to the target.

Targeting p21-Activated Kinase 1 (PAK1)

A notable example of the importance of the 6-chloro-1H-indazole scaffold is in the development of inhibitors for p21-activated kinase 1 (PAK1). PAK1 is a serine/threonine kinase that is a key downstream effector of the Rho GTPases Rac1 and Cdc42. It is implicated in a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration. The aberrant activation of PAK1 is associated with the progression of various cancers, making it an attractive therapeutic target.

Derivatives of 1H-indazole-3-carboxamide containing the 6-chloro-1H-indazole core have been identified as potent and selective PAK1 inhibitors. For instance, compound 30l , a complex derivative, exhibited an impressive IC₅₀ of 9.8 nM against PAK1.[8] This highlights the potential of the 6-chloro-1H-indazole scaffold as a foundational element for the design of highly effective PAK1-targeted therapies.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental approaches used to evaluate compounds like Methyl 6-chloro-1H-indazole-3-carboxylate, the following diagrams are provided.

Caption: Simplified PAK1 signaling pathway and the point of inhibition.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 5-arylamino-6-chloro-1H-indazole-4,7-diones as inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

The Indazole Pharmacophore in Drug Discovery: A Technical Guide

Introduction

The indazole scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets. This guide provides an in-depth overview of the indazole core, its physicochemical properties, synthetic strategies, and its role in the development of targeted therapies, particularly in oncology.

Physicochemical Properties and Biological Significance

Indazole exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[3][4][5] The presence of two nitrogen atoms allows the indazole ring to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor, facilitating strong interactions with enzyme active sites, particularly the hinge region of kinases.[1]

The indazole nucleus is often used as a bioisostere for other aromatic systems like indole or phenol.[1][6][7] Compared to phenol, indazole derivatives tend to be more lipophilic and less susceptible to phase I and II metabolism.[1] This bioisosteric replacement can lead to improved pharmacokinetic profiles and enhanced target affinity.[1][7][8] The diverse biological activities attributed to indazole-containing compounds include anti-inflammatory, antimicrobial, anti-HIV, and, most notably, antitumor effects.[3][9][10][11][12]

Indazole-Containing Drugs: Mechanisms and Activity

The versatility of the indazole scaffold has led to the development and FDA approval of several key drugs, primarily multi-kinase and PARP inhibitors used in cancer therapy.[9][11][13]

Tyrosine Kinase Inhibitors (TKIs)

Indazole-based TKIs primarily function by inhibiting angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[14][15][16] They achieve this by targeting key receptor tyrosine kinases involved in the angiogenic signaling cascade, most notably the Vascular Endothelial Growth Factor Receptors (VEGFRs).[15][16][17][18]

-

Pazopanib (Votrient®): An oral multi-targeted TKI that inhibits VEGFR-1, -2, and -3, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT.[19][20] By blocking these receptors, pazopanib effectively halts tumor growth and angiogenesis.[15][19] It is FDA-approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[3][9]

-

Axitinib (Inlyta®): A potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[18][21][22] Its primary application is in the treatment of advanced renal cell carcinoma, often after other systemic therapies have failed.[17][23][24]

The general mechanism for VEGFR inhibition by these drugs involves blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation and activation of downstream signaling molecules that promote cell proliferation and angiogenesis.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors represent another major class of cancer therapies that utilize the indazole scaffold. They exploit a concept known as synthetic lethality.

-

Niraparib (Zejula®): An oral inhibitor of PARP enzymes, PARP-1 and PARP-2, which are critical for the repair of single-strand DNA breaks.[25][26][27] In cancer cells with mutations in BRCA1/BRCA2 genes, the primary mechanism for repairing double-strand breaks (homologous recombination) is already deficient. By inhibiting PARP, niraparib prevents the repair of single-strand breaks.[25] These unrepaired breaks accumulate and lead to double-strand breaks during DNA replication.[25] The cell's inability to repair these double-strand breaks results in genomic instability and apoptotic cell death.[25][28] Niraparib is approved for the maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer.[3][26][27]

Quantitative Activity Data

The following table summarizes publicly available in vitro activity data for representative indazole-based drugs.

| Compound | Target(s) | Assay Type | IC50 / Ki Value | Cell Line / Condition | Reference(s) |

| Pazopanib | VEGFR-1 | Kinase Assay | Ki = 10 nM | - | [19] |

| VEGFR-2 | Kinase Assay | Ki = 30 nM | - | [19] | |

| VEGFR-3 | Kinase Assay | Ki = 47 nM | - | [19] | |

| PDGFR-α/β | Kinase Assay | Ki = 84/71 nM | - | [19] | |

| c-Kit | Kinase Assay | Ki = 74 nM | - | [19] | |

| Axitinib | VEGFR-1 | Kinase Assay | IC50 = 0.1 nM | - | [21] |

| VEGFR-2 | Kinase Assay | IC50 = 0.2 nM | - | [21] | |

| VEGFR-3 | Kinase Assay | IC50 = 0.1-0.3 nM | - | [21] | |

| Niraparib | PARP-1 | Enzyme Assay | IC50 = 3.8 nM | - | [28] |

| PARP-2 | Enzyme Assay | IC50 = 2.1 nM | - | [28] | |

| Intracellular PARylation | Cell-based Assay | IC50 ≈ 4 nM | Various | [28] | |

| Erdafitinib | FGFR1 | Kinase Assay | IC50 = 15 nM | - | [13] |

| Compound 109 | EGFR T790M | Kinase Assay | IC50 = 5.3 nM | - | [3] |

| EGFR | Kinase Assay | IC50 = 8.3 nM | - | [3] |

Experimental Protocols

General Synthesis of Indazole Scaffolds

The synthesis of indazole derivatives can be achieved through various routes. A common strategy involves the cyclization of appropriately substituted hydrazones or azobenzenes.[3][4][29] The synthesis of complex drug molecules like Axitinib and Pazopanib involves multi-step sequences, often utilizing palladium- or copper-catalyzed cross-coupling reactions (e.g., Heck, Migita) to build the final structure.[17][23][30]

Representative Protocol: Synthesis of Axitinib (Second Generation Process) [23][30]

-

Migita Coupling: A key C-S bond formation is achieved by reacting an iodo-indazole intermediate with a thiol-containing benzamide derivative. This step is palladium-catalyzed, often using a ligand like Xantphos and a mild base such as sodium bicarbonate to minimize side reactions.[23]

-

Heck Reaction: A subsequent palladium-catalyzed Heck reaction is used to install the vinyl-pyridine side chain onto the indazole core. In an optimized process, the indazole nitrogen is acylated in situ to facilitate the oxidative addition step and prevent unwanted side reactions.[23]

-

Deprotection and Crystallization: The final step typically involves the removal of any protecting groups and a carefully controlled crystallization to isolate the desired polymorph of the active pharmaceutical ingredient (API).[23][30]

Biological Evaluation Protocols

The anticancer activity of indazole derivatives is evaluated using a cascade of in vitro assays.[31][32][33][34]

1. Kinase Inhibition Assay (Biochemical Assay) [35]

-

Objective: To determine the direct inhibitory effect of the compound on the target kinase (e.g., VEGFR-2).

-

Methodology:

-

The purified recombinant kinase enzyme is incubated in a microplate well with a specific peptide substrate and ATP.

-

The test compound (at various concentrations) is added to the wells.

-

The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using an antibody that specifically recognizes the phosphorylated substrate, linked to a detectable signal (e.g., fluorescence, luminescence).

-

The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.

-

2. Cell Viability / Cytotoxicity Assay (Cell-based Assay) [32][35]

-

Objective: To measure the effect of the compound on the proliferation and viability of cancer cells.

-

Methodology (MTT/MTS Assay):

-

Cancer cells (e.g., human umbilical vein endothelial cells (HUVECs) for anti-angiogenic compounds, or specific tumor cell lines) are seeded into 96-well plates and allowed to adhere overnight.[35]

-

The cells are then treated with the indazole compound at a range of concentrations for a specified period (e.g., 48-72 hours).

-

After incubation, a tetrazolium salt solution (like MTT or MTS) is added to each well.

-

Metabolically active, viable cells reduce the tetrazolium salt into a colored formazan product.

-

The absorbance of the colored product, which is directly proportional to the number of viable cells, is measured using a microplate reader.

-

The IC50 value (concentration required to inhibit cell growth by 50%) is determined from the dose-response curve.

-

The indazole pharmacophore has proven to be an exceptionally valuable scaffold in modern drug discovery. Its ability to form key interactions with a range of biological targets, particularly protein kinases and PARP enzymes, has led to the successful development of several life-extending cancer therapies. The synthetic versatility of the indazole core allows for fine-tuning of its pharmacological and pharmacokinetic properties. As our understanding of cancer biology deepens, the rational design of novel indazole derivatives will undoubtedly continue to yield innovative and effective therapeutic agents for a variety of diseases.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caribjscitech.com [caribjscitech.com]

- 5. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective | Semantic Scholar [semanticscholar.org]

- 6. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]

- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 8. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cancerresearchuk.org [cancerresearchuk.org]

- 15. actionkidneycancer.org [actionkidneycancer.org]

- 16. worldscientific.com [worldscientific.com]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 18. oncolink.org [oncolink.org]

- 19. oncolink.org [oncolink.org]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. inlyta.pfizerpro.com [inlyta.pfizerpro.com]

- 22. cancerresearchuk.org [cancerresearchuk.org]

- 23. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 24. Inlyta (Axitinib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 25. zejulahcp.com [zejulahcp.com]

- 26. Zejula (Niraparib) First PARP Inhibitor Approved for Maintenance Treatment of Recurrent Ovarian, Fallopian Tube, or Primary Peritoneal Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 27. Niraparib - Wikipedia [en.wikipedia.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

- 31. reactionbiology.com [reactionbiology.com]

- 32. noblelifesci.com [noblelifesci.com]

- 33. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 34. Cell-culture based test systems for anticancer drug screening | EurekAlert! [eurekalert.org]

- 35. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for Methyl 6-chloro-1H-indazole-3-carboxylate

Abstract

This application note provides a detailed protocol for the synthesis of Methyl 6-chloro-1H-indazole-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a multi-step process commencing with the ring-opening of 6-chloroisatin, followed by diazotization, cyclization, and final esterification to yield the target compound. This document outlines the precise experimental procedures, necessary reagents, and expected outcomes, and includes a visual workflow to facilitate comprehension and reproducibility in a research and development setting.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Specifically, substituted indazole-3-carboxylates are crucial precursors in the synthesis of therapeutic agents, including those with anti-cancer, anti-inflammatory, and antiviral properties. Methyl 6-chloro-1H-indazole-3-carboxylate is a valuable building block in medicinal chemistry, and a reliable and well-documented synthetic protocol is essential for researchers in drug discovery and development. This note details a robust procedure for its preparation.

Overall Reaction Scheme

Experimental Protocols

Part 1: Synthesis of 6-chloro-1H-indazole-3-carboxylic acid from 6-chloroisatin

This procedure is adapted from the general method for preparing indazole-3-carboxylic acids from isatins.

Materials:

-

6-Chloroisatin

-

Sodium hydroxide (NaOH)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfite (Na₂SO₃)

-

Deionized water

-

Ice

Procedure:

-

Ring Opening of 6-Chloroisatin:

-

In a 500 mL round-bottom flask, dissolve 18.16 g (0.1 mol) of 6-chloroisatin in 100 mL of 10% aqueous sodium hydroxide solution.

-

Heat the mixture at 50-60 °C with stirring for 1 hour. The color of the solution should change, indicating the formation of sodium 2-amino-4-chlorophenylglyoxylate.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

-

Diazotization and Cyclization:

-

To the cold solution from the previous step, slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water, ensuring the temperature remains below 5 °C.

-

Stir the mixture for 15 minutes.

-

Slowly add this solution to a vigorously stirred mixture of 25 mL of concentrated hydrochloric acid and 100 g of crushed ice, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring for 30 minutes at 0-5 °C.

-

Slowly add a solution of 26 g (0.2 mol) of sodium sulfite in 50 mL of water. Control the addition rate to keep the temperature below 10 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Acidify the mixture to pH 2-3 with concentrated hydrochloric acid.

-

The precipitate of 6-chloro-1H-indazole-3-carboxylic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

Part 2: Esterification to Methyl 6-chloro-1H-indazole-3-carboxylate

This procedure follows a standard acid-catalyzed esterification method.

Materials:

-

6-chloro-1H-indazole-3-carboxylic acid (from Part 1)

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

Suspend the dried 6-chloro-1H-indazole-3-carboxylic acid (0.05 mol) in 150 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a reflux condenser.

-

Carefully add 2 mL of concentrated sulfuric acid to the suspension while stirring.

-

-

Reflux:

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Add 100 mL of water to the residue and neutralize carefully with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude Methyl 6-chloro-1H-indazole-3-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Data Presentation

| Parameter | 6-chloro-1H-indazole-3-carboxylic acid | Methyl 6-chloro-1H-indazole-3-carboxylate |

| Molecular Formula | C₈H₅ClN₂O₂ | C₉H₇ClN₂O₂ |

| Molecular Weight | 196.59 g/mol | 210.62 g/mol |

| Typical Yield | 75-85% | 80-90% |

| Appearance | Off-white to pale yellow solid | White to off-white solid |

| Melting Point | >250 °C (decomposes) | Not available |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for Methyl 6-chloro-1H-indazole-3-carboxylate.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Concentrated acids (HCl, H₂SO₄) and sodium hydroxide are corrosive and should be handled with extreme care.

-

Sodium nitrite is an oxidizing agent and is toxic. Avoid inhalation and skin contact.

-

Organic solvents are flammable and should be handled away from ignition sources.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of Methyl 6-chloro-1H-indazole-3-carboxylate. By following these detailed steps, researchers and drug development professionals can consistently produce this key intermediate for their synthetic needs. The provided workflow and data tables offer a clear and concise overview of the entire process.

Application Notes and Protocols for the Synthesis of 1H-Indazole-3-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 1H-indazole-3-carboxamide derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including roles as PARP-1 and PAK1 inhibitors.[1][2] This document outlines a general and robust synthetic strategy, starting from the preparation of the key intermediate, 1H-indazole-3-carboxylic acid, followed by its coupling with various amines to generate a library of carboxamide derivatives.

Synthetic Strategy Overview

The synthesis of 1H-indazole-3-carboxamide derivatives is typically achieved in a two-stage process. The first stage involves the synthesis of the core intermediate, 1H-indazole-3-carboxylic acid. Subsequently, this carboxylic acid is coupled with a desired amine using standard amide bond formation techniques to yield the final 1H-indazole-3-carboxamide derivative.

A common route to 1H-indazole-3-carboxylic acid begins with the protection of the indazole nitrogen, followed by a directed metalation at the C3 position and subsequent carboxylation with carbon dioxide.[3] An alternative pathway involves the nitrosation of an indole derivative to form a 1H-indazole-3-carboxaldehyde, which is then oxidized to the corresponding carboxylic acid.[4] The subsequent amide coupling is a well-established transformation in organic synthesis, with several reliable protocols available.[5]

Experimental Protocols

This section details the step-by-step procedures for the synthesis of 1H-indazole-3-carboxamide derivatives, starting from the preparation of the key precursor, 1H-indazole-3-carboxylic acid.

Protocol 1: Synthesis of 1H-Indazole-3-carboxylic acid

This protocol describes the synthesis of 1H-indazole-3-carboxylic acid from indazole via a protection-lithiation-carboxylation sequence.[3]

Materials:

-

Indazole

-

(2-Chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry Tetrahydrofuran (THF)

-

Carbon dioxide (CO2) gas or dry ice

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na2SO4)

Procedure:

-

Protection of Indazole:

-

Dissolve indazole (1.0 eq) in anhydrous DCM.

-

Add DIPEA (1.5 eq) to the solution.

-

Cool the mixture to 0 °C and add SEM-Cl (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the SEM-protected indazole.

-

-

Lithiation and Carboxylation:

-

Dissolve the SEM-protected indazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C.

-

Add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Bubble CO2 gas through the reaction mixture for 2-3 hours or add crushed dry ice in excess.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding water.

-

Acidify the mixture with 1M HCl to a pH of approximately 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the SEM-protected 1H-indazole-3-carboxylic acid.

-

-

Deprotection:

-

Dissolve the SEM-protected 1H-indazole-3-carboxylic acid in a suitable solvent system (e.g., a mixture of THF and water).

-

Add a strong acid such as HCl and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and adjust the pH to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to afford 1H-indazole-3-carboxylic acid.

-

Protocol 2: Synthesis of 1H-Indazole-3-carboxamide Derivatives via Amide Coupling

This protocol outlines the coupling of 1H-indazole-3-carboxylic acid with a primary or secondary amine using HATU as the coupling agent.[5]

Materials:

-

1H-Indazole-3-carboxylic acid

-

Substituted amine (primary or secondary)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.0-1.2 eq).[5]

-

Add DIPEA (2.0-3.0 eq) to the mixture and stir for 2 minutes at room temperature.[5]

-

Add HATU (1.0-1.1 eq) in one portion to the reaction mixture.[5]

-

Stir the reaction at room temperature for 2-6 hours. Monitor the progress of the reaction by TLC or LC-MS.[5]

-

Once the reaction is complete, pour the mixture into ice water to precipitate the product.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1H-indazole-3-carboxamide derivative.

Quantitative Data Summary

The following table summarizes the yields and melting points for a selection of synthesized 1H-indazole-3-carboxamide derivatives as reported in the literature.

| Compound ID | Amine Moiety (R) | Yield (%) | Melting Point (°C) | Reference |

| 4a | Benzylamine | 85 | 145-148 | |

| 4n | 2-Amino-1,3,4-thiadiazole | 78 | 194-198 | |

| - | Ammonium chloride | - | - | [4] |

| - | N-phenyl | 95 | 145-146.5 | [6] |

Note: The yields and melting points can vary depending on the specific reaction conditions and the purity of the reagents.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of 1H-indazole-3-carboxamide derivatives.

Caption: General synthetic route for 1H-indazole-3-carboxamide derivatives.

Potential Signaling Pathway Involvement

1H-Indazole-3-carboxamide derivatives have been identified as inhibitors of key signaling proteins such as PARP-1 and PAK1, which are involved in cellular processes like DNA repair and cell migration, respectively. The diagram below conceptualizes the inhibitory action of these compounds on a generic kinase signaling pathway.

Caption: Inhibition of a kinase signaling pathway by a 1H-indazole-3-carboxamide derivative.

References

- 1. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

Applications of Methyl 6-chloro-1H-indazole-3-carboxylate in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction